Hsd17B13-IN-99 is a compound that has gained attention in the context of liver diseases, particularly nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. This compound is a selective inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase 13, which is implicated in lipid metabolism and liver pathology. The significance of Hsd17B13-IN-99 lies in its potential therapeutic applications for metabolic disorders affecting the liver.
Hsd17B13-IN-99 was identified as part of research efforts to develop inhibitors targeting the HSD17B13 enzyme, which plays a role in lipid droplet metabolism in the liver. This compound is classified under small molecule inhibitors and has been characterized for its selectivity and potency against the HSD17B13 enzyme, making it a promising candidate for further investigation in clinical settings related to liver diseases .
The synthesis of Hsd17B13-IN-99 involves several key steps, beginning with commercially available starting materials. The detailed synthetic route typically includes:
The precise synthetic pathway can vary based on the specific derivatives being explored, but these foundational techniques are common in the development of Hsd17B13 inhibitors .
The molecular structure of Hsd17B13-IN-99 features a complex arrangement that supports its function as an inhibitor. The compound's structure is characterized by:
Crystallographic studies have provided insights into the binding mode of Hsd17B13-IN-99 with its target, revealing critical interactions that stabilize the inhibitor-enzyme complex .
Hsd17B13-IN-99 undergoes various chemical reactions that are relevant for its application in biological systems:
Understanding these reactions is crucial for predicting the behavior of Hsd17B13-IN-99 in biological assays and therapeutic applications .
The mechanism of action of Hsd17B13-IN-99 involves inhibition of the HSD17B13 enzyme, which plays a pivotal role in lipid metabolism within hepatocytes. By binding to the active site of this enzyme, Hsd17B13-IN-99 prevents substrate conversion, leading to altered lipid droplet dynamics and reduced lipogenesis. This mechanism is particularly relevant in conditions such as nonalcoholic fatty liver disease where lipid accumulation is a primary concern .
Hsd17B13-IN-99 exhibits several important physical and chemical properties:
These properties are essential for determining the compound's suitability for laboratory studies and potential therapeutic use .
Hsd17B13-IN-99 has significant potential applications in scientific research:
Research involving Hsd17B13-IN-99 could lead to breakthroughs in understanding liver diseases and developing effective treatments .
HSD17B13 (17β-hydroxysteroid dehydrogenase type 13) is a hepatocyte-specific, lipid droplet (LD)-associated enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. It is predominantly localized on hepatic lipid droplets and exhibits NAD(P)H-dependent oxidoreductase activity [1] [5]. Unlike other 17β-HSD family members that primarily regulate sex steroid metabolism (e.g., HSD17B1 for estrogens; HSD17B3 for androgens), HSD17B13 has evolved to modulate hepatic lipid homeostasis [6] [8]. The enzyme is significantly upregulated in human non-alcoholic fatty liver disease (NAFLD) and its inflammatory subtype, non-alcoholic steatohepatitis (NASH). Mechanistically, HSD17B13 promotes lipogenesis and lipid droplet expansion by:
Table 1: Key Characteristics of HSD17B13
Property | Detail | Functional Implication |
---|---|---|
Gene Location | Chromosome 4q22.1 | 13 kb upstream of HSD17B11 (suggests gene duplication) |
Protein Motifs | TGXGXXXG (NAD(P)(H)-binding), YXXXK (catalytic) | SDR family enzymatic activity |
Subcellular Localization | Lipid droplets (via N-terminal domain) | Direct role in lipid storage |
Tissue Distribution | Liver-specific (>90% hepatocyte expression) | Targeted therapeutic potential |
Upregulation in Disease | 2–4 fold in NAFLD/NASH biopsies | Drives steatosis and inflammation |
Loss-of-function (LoF) variants in HSD17B13 demonstrate robust protection against chronic liver disease progression. The best-characterized variant, rs72613567 (T > TA), results in:
Epidemiological studies reveal global allele frequencies of rs72613567 vary geographically:
Notably, LoF variants do not prevent steatosis initiation but protect against advanced sequelae (inflammation, fibrosis, HCC). This positions HSD17B13 inhibition as a disease-modifying strategy rather than a preventive measure [3] [10].
The genetic protective effects of HSD17B13 LoF variants provide a compelling rationale for pharmacological inhibition:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2